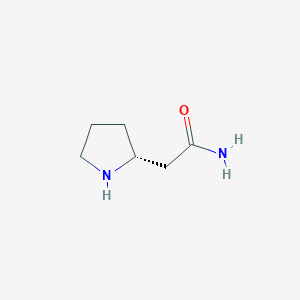

(R)-2-(Pyrrolidin-2-yl)acetamide

Description

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

2-[(2R)-pyrrolidin-2-yl]acetamide |

InChI |

InChI=1S/C6H12N2O/c7-6(9)4-5-2-1-3-8-5/h5,8H,1-4H2,(H2,7,9)/t5-/m1/s1 |

InChI Key |

OFMALDSHFYWVKM-RXMQYKEDSA-N |

Isomeric SMILES |

C1C[C@@H](NC1)CC(=O)N |

Canonical SMILES |

C1CC(NC1)CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for R 2 Pyrrolidin 2 Yl Acetamide

Strategies for Stereoselective Synthesis

Chiral Pool Approaches Utilizing Natural Precursors

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide, the amino acid (R)-proline is an ideal precursor, as it already contains the required (R)-configured stereocenter and the pyrrolidine (B122466) ring. nih.govmdpi.com

A primary challenge is the extension of the carboxylic acid group at the C2 position by one carbon to form the required acetic acid side chain—a process known as homologation. The Arndt-Eistert synthesis is a well-established and reliable method for this transformation. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction sequence preserves the stereochemistry of the chiral center. libretexts.org

The general steps for this approach are as follows:

N-Protection: The secondary amine of the (R)-proline pyrrolidine ring is first protected to prevent side reactions. A common protecting group is the tert-butyloxycarbonyl (Boc) group.

Acid Chloride Formation: The carboxylic acid is activated by converting it into an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Diazoketone Formation: The acid chloride reacts with diazomethane (CH₂N₂) to form an α-diazoketone intermediate.

Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement, catalyzed by a metal catalyst such as silver(I) oxide (Ag₂O), in the presence of a nucleophile like water. This rearrangement expels nitrogen gas and forms a ketene intermediate, which is then hydrated to yield the homologated carboxylic acid, (R)-2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)acetic acid. organic-chemistry.orgnrochemistry.com

This multi-step process effectively converts (R)-proline into the direct precursor needed for the final amidation step, as summarized in the table below.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | N-Protection of (R)-Proline | (Boc)₂O | N-Boc-(R)-proline |

| 2 | Acid Chloride Formation | SOCl₂ or (COCl)₂ | N-Boc-(R)-prolinoyl chloride |

| 3 | Diazoketone Synthesis | CH₂N₂ | N-Boc-(R)-2-(1-diazo-2-oxoethyl)pyrrolidine |

| 4 | Wolff Rearrangement | Ag₂O, H₂O | (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid |

Asymmetric Catalysis in Pyrrolidine Ring Formation

As an alternative to chiral pool methods, asymmetric catalysis allows for the de novo construction of the chiral pyrrolidine ring from achiral or prochiral starting materials. These modern techniques offer high efficiency and stereocontrol.

One of the most powerful methods for synthesizing substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. organic-chemistry.org To achieve enantioselectivity, a chiral catalyst is employed to orchestrate the approach of the reactants, favoring the formation of one enantiomer over the other. Chiral Lewis acids based on metals like silver or copper can effectively catalyze these reactions. Organocatalysis, using small chiral organic molecules, has also emerged as a potent strategy for controlling the stereochemistry of such cycloadditions.

Another catalytic approach involves the intramolecular C-H amination of a linear amine precursor. organic-chemistry.org In this method, a catalyst, often based on rhodium or copper, facilitates the insertion of a nitrene (generated from an azide or other precursor) into a C-H bond five atoms away, forming the five-membered pyrrolidine ring in a stereocontrolled manner.

Diastereoselective Synthetic Pathways

Diastereoselective strategies introduce chirality by using a chiral auxiliary. This auxiliary is temporarily attached to the starting material, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary is removed.

For pyrrolidine synthesis, a common approach involves the diastereoselective alkylation of a chiral glycine enolate equivalent. The chiral auxiliary, often derived from a natural product like camphor or a chiral amine, creates a sterically biased environment. When the enolate is reacted with an appropriate electrophile (e.g., a 1,4-dihalobutane derivative), the alkylation occurs preferentially from one face, establishing the C2 stereocenter with high diastereoselectivity. Subsequent intramolecular cyclization and removal of the auxiliary yield the enantiomerically enriched 2-substituted pyrrolidine.

Amidation Reactions and Precursor Derivatization

Once the chiral intermediate, (R)-2-(pyrrolidin-2-yl)acetic acid (or its N-protected form), is synthesized, the final step is the formation of the primary amide to yield the target compound.

Formation of the Amide Bond

The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. This requires reacting the carboxylic acid with ammonia (B1221849) or an ammonia equivalent. Direct reaction is inefficient, so the carboxylic acid must first be activated.

Coupling Reagents: The most common method involves the use of peptide coupling reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by ammonia. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU. organic-chemistry.org

Acyl Halide or Active Ester Formation: An alternative two-step approach involves first converting the carboxylic acid into a more reactive derivative. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride generates a highly electrophilic acyl chloride, which reacts rapidly with ammonia to form the amide. organic-chemistry.org Similarly, the acid can be converted to an active ester, which then undergoes aminolysis.

The table below compares common methods for the amidation step.

| Method | Activating/Coupling Reagent | Typical Conditions | Byproducts |

| Carbodiimide Coupling | EDC, DCC | NH₃ or NH₄Cl, base (e.g., HOBt, DMAP) | Urea derivative (e.g., DCU) |

| Uronium Salt Coupling | HATU, HBTU | NH₃ or NH₄Cl, base (e.g., DIPEA) | Tetramethylurea |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | 1. Form acyl chloride; 2. React with NH₃ | HCl, SO₂ (from SOCl₂) |

Synthesis from Chiral Pyrrolidine Carboxylic Acid Derivatives

A complete and efficient synthetic pathway to (R)-2-(Pyrrolidin-2-yl)acetamide starts from the chiral pool precursor (R)-proline. This route combines the Arndt-Eistert homologation for chain extension with a standard amidation reaction.

The full synthetic sequence is as follows:

Protection: (R)-proline is reacted with di-tert-butyl dicarbonate ((Boc)₂O) to yield N-Boc-(R)-proline.

Homologation: The N-protected proline undergoes the Arndt-Eistert reaction sequence (conversion to acyl chloride, reaction with diazomethane, and Wolff rearrangement) to produce (R)-2-(1-Boc-pyrrolidin-2-yl)acetic acid. libretexts.orgnrochemistry.com

Amidation: The resulting carboxylic acid is converted to the primary amide, (R)-2-(1-Boc-pyrrolidin-2-yl)acetamide, using a standard coupling reagent like EDC in the presence of HOBt and an ammonia source.

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, (R)-2-(Pyrrolidin-2-yl)acetamide.

This pathway is highly effective because it begins with a readily available and stereochemically defined starting material and uses reliable, high-yielding reactions to achieve the target molecule.

Synthesis from Chiral Amino Acid Precursors

The synthesis of enantiomerically pure compounds such as (R)-2-(Pyrrolidin-2-yl)acetamide frequently utilizes chiral starting materials to ensure the desired stereochemistry in the final product. Chiral amino acids are a valuable source of stereocenters for the synthesis of pyrrolidine-containing molecules. nih.gov

A logical and common precursor for the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide is the naturally occurring amino acid, (R)-proline. Proline already contains the requisite pyrrolidine ring with the correct stereochemistry at the C-2 position. nih.govmdpi.com The primary synthetic challenge lies in the selective modification of the carboxylic acid functional group of proline to the desired acetamide (B32628) side chain.

A potential synthetic route would involve the following key transformations:

Protection of the Amine: The secondary amine within the pyrrolidine ring of (R)-proline is typically protected to prevent its interference in subsequent reactions. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Activation of the Carboxylic Acid: The carboxylic acid group of the N-protected proline is activated to facilitate amide bond formation. This can be achieved using various coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS).

Amidation: The activated carboxylic acid is then reacted with ammonia or an ammonia equivalent to form the primary amide.

Deprotection: The final step involves the removal of the protecting group from the pyrrolidine nitrogen to yield the target compound, (R)-2-(Pyrrolidin-2-yl)acetamide.

This method leverages the inherent chirality of (R)-proline, ensuring the stereochemical integrity of the final product. The choice of protecting groups and coupling agents can be optimized to maximize yield and purity.

Isolation and Purification Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical in the synthesis of chiral compounds. Following the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide, various techniques can be employed to isolate and purify the desired enantiomer, removing any residual starting materials, byproducts, or the undesired (S)-enantiomer.

Chromatographic Methods for Enantioseparation

Chromatographic techniques are powerful tools for the separation of enantiomers. Chiral chromatography, in particular, is widely used for both analytical and preparative-scale separations.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a primary method for separating enantiomers. chiralpedia.comyoutube.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. youtube.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a wide range of chiral compounds, including those with amide functionalities. researchgate.net The mobile phase, typically a mixture of a nonpolar solvent like hexane and a polar modifier like an alcohol, can be optimized to achieve the desired resolution. researchgate.net

Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular technique for chiral separations, offering several advantages over HPLC, including faster analysis times and reduced use of organic solvents. nih.govnih.govchromatographyonline.com SFC employs a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. nih.gov Similar to HPLC, SFC relies on chiral stationary phases to achieve enantioseparation. nih.goveuropeanpharmaceuticalreview.com

Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC can be an effective separation method. This technique uses a capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative.

A summary of potential chromatographic conditions for the enantioseparation of a pyrrolidinyl acetamide derivative is presented in the table below.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | n-Hexane/Alcohol (e.g., isopropanol) | Supercritical CO2 with organic modifier (e.g., methanol) |

| Detection | UV-Vis Detector | UV-Vis Detector, Mass Spectrometer |

Crystallization-Based Purification Strategies

Crystallization is a fundamental technique for the purification of solid compounds and can also be employed for the separation of enantiomers. researchgate.net

Diastereomeric Salt Formation: One of the most common methods for resolving a racemic mixture is through the formation of diastereomeric salts. researchgate.net The racemic base, in this case, a mixture of (R)- and (S)-2-(Pyrrolidin-2-yl)acetamide, is reacted with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can often be separated by fractional crystallization. google.com Once the desired diastereomeric salt is isolated, the chiral resolving agent is removed to yield the pure enantiomer of the original compound.

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. In such cases, seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer can induce the crystallization of that enantiomer, leaving the other in solution.

Convergent and Linear Synthetic Route Analysis

A comparative analysis of these two synthetic strategies for (R)-2-(Pyrrolidin-2-yl)acetamide is outlined below.

| Feature | Linear Synthesis | Convergent Synthesis |

| Starting Material | (R)-proline | Simpler, achiral precursors for separate fragments |

| Key Steps | Sequential modification of functional groups on the proline scaffold | Independent synthesis of pyrrolidine and acetamide fragments, followed by coupling |

| Overall Yield | Potentially lower due to the multiplicative effect of yields in a long sequence | Generally higher as the number of sequential steps is reduced |

| Efficiency | Can be less efficient for more complex derivatives | More efficient due to parallel synthesis of fragments |

| Flexibility | Less flexible, as an issue in an early step affects the entire sequence | More flexible, as issues with one fragment do not halt progress on others |

Chiral Pool and Biomimetic Approaches to R 2 Pyrrolidin 2 Yl Acetamide

Utilization of Natural Amino Acids as Starting Materials

The most direct and widely employed chiral pool approach for the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide and its derivatives utilizes natural amino acids, with D-proline being the logical starting material for the (R)-enantiomer. The structural rigidity and pre-existing stereocenter of proline make it an ideal scaffold.

A common strategy involves the conversion of the carboxylic acid group of proline into an acetamide (B32628) side chain. While direct synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide from D-proline is not extensively detailed in readily available literature, a closely related synthesis for the (S)-enantiomer from L-proline provides a clear blueprint. This process typically involves a multi-step sequence.

One such documented synthesis starts with the N-acylation of L-proline with chloroacetyl chloride. The resulting N-acylated carboxylic acid is then converted to the corresponding amide. Subsequent dehydration of the primary amide to a nitrile group, followed by removal of the N-chloroacetyl group and hydrolysis of the nitrile, would yield the desired acetamide. To obtain the (R)-enantiomer, the same reaction sequence can be applied starting with D-proline.

A key intermediate in a related synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which can be prepared from L-proline. This highlights a feasible pathway where D-proline could be used to generate the corresponding (R)-intermediate, which can then be converted to (R)-2-(Pyrrolidin-2-yl)acetamide. The conversion of the nitrile to the acetamide can be achieved through controlled hydrolysis, often under acidic or basic conditions, or more selectively using enzymatic methods as will be discussed later.

Table 1: Exemplary Multi-step Synthesis from Proline

| Step | Reactant(s) | Reagent(s) | Product | Reference |

| 1 | L-Proline | Chloroacetyl chloride | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | beilstein-journals.org |

| 2 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Ammonium bicarbonate, Dicyclohexylcarbodiimide | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | beilstein-journals.org |

| 3 | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide | Trifluoroacetic anhydride | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |

This table illustrates the synthesis of the (S)-enantiomer intermediate. A similar pathway starting with D-proline would yield the (R)-enantiomer.

Derivatization of Naturally Occurring Pyrrolidine (B122466) Alkaloids

Simple pyrrolidine alkaloids, if found with the correct stereochemistry and a suitable functional group at the 2-position, could theoretically serve as precursors. For instance, an alkaloid with a 2-hydroxymethyl or 2-aminomethyl group could be chemically converted to the 2-acetamide moiety. However, the prevalence of such simple, readily available (R)-2-substituted pyrrolidine alkaloids is limited, making this a less practical approach compared to the use of D-proline.

Enzymatic Transformations in Stereoselective Synthesis

Enzymatic transformations offer a powerful tool for the stereoselective synthesis of chiral compounds, often providing high enantiopurity and mild reaction conditions. For the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide, enzymes can be employed in several key steps.

One of the most promising enzymatic methods is the hydrolysis of a nitrile precursor. A nitrilase enzyme can catalyze the stereoselective hydrolysis of a racemic or prochiral nitrile to the corresponding carboxylic acid or amide. nih.govnih.gov For instance, the enzymatic hydrolysis of (R)-2-(pyrrolidin-2-yl)acetonitrile could directly yield (R)-2-(Pyrrolidin-2-yl)acetamide. The selection of a nitrilase with high enantioselectivity for the (R)-enantiomer would be crucial for the success of this approach. While specific data for this exact transformation is not abundant, the general principle is well-established for the synthesis of other chiral amides. researchgate.net

Table 2: Potential Enzymatic Hydrolysis of a Nitrile Precursor

| Enzyme Class | Substrate | Potential Product | Key Advantage |

| Nitrilase | (R)-2-(Pyrrolidin-2-yl)acetonitrile | (R)-2-(Pyrrolidin-2-yl)acetamide | High stereoselectivity, mild reaction conditions |

Another enzymatic approach involves the amidation of (R)-pyrrolidine-2-acetic acid. A lipase (B570770) or an amidase could potentially catalyze the reaction between the carboxylic acid and an ammonia (B1221849) source to form the desired amide. The challenge here lies in finding an enzyme with the appropriate substrate specificity and catalytic activity for this particular transformation.

Biocatalytic Routes for Pyrrolidine Ring Construction

Biocatalytic methods can also be utilized for the construction of the chiral pyrrolidine ring itself. This biomimetic approach seeks to replicate nature's strategies for synthesizing cyclic amines. Recent advancements in biotechnology have led to the development of engineered enzymes capable of catalyzing reactions not typically found in nature.

One such innovative approach involves the use of engineered cytochrome P450 enzymes. These enzymes can catalyze the intramolecular C-H amination of an acyclic precursor, leading to the formation of a chiral pyrrolidine ring. nih.govresearchgate.netcaltech.edu For example, an engineered P450 variant could be designed to cyclize a suitable N-substituted aminoalkane with a precursor to the acetamide side chain already in place, directly yielding the (R)-pyrrolidine structure with high enantioselectivity. Research has demonstrated the successful synthesis of (R)-pyrrolidine derivatives using this method, with reported high yields and enantiomeric excesses. nih.gov

Table 3: Biocatalytic Pyrrolidine Ring Formation via C-H Amination

| Enzyme | Precursor Type | Reaction Type | Enantiomeric Ratio (er) | Reference |

| Engineered P411 variant | Alkyl azide | Intramolecular C(sp³)–H amination | 91:9 (R) | nih.gov |

Transaminases are another class of enzymes with significant potential in this area. google.com They can be used for the asymmetric synthesis of chiral amines from prochiral ketones. A hypothetical biocatalytic route could involve the synthesis of a ketone precursor containing the acetamide side chain, which is then stereoselectively aminated and cyclized in a one-pot reaction using a combination of enzymes, including a transaminase. While a direct, single-enzyme route to (R)-2-(Pyrrolidin-2-yl)acetamide from an acyclic precursor is still a subject of research, the modularity of biocatalytic cascades holds great promise for future developments.

Advanced Spectroscopic and Stereochemical Characterization Methodologies

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques are indispensable for quantifying the enantiomeric excess (ee) of a chiral sample. wikipedia.org Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org A sample containing 70% of one enantiomer and 30% of the other has an enantiomeric excess of 40%. wikipedia.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. smoldyn.orglibretexts.org This technique is highly sensitive to the spatial arrangement of atoms and is therefore a powerful tool for studying chiral molecules. wikipedia.org Optically active molecules, such as (R)-2-(Pyrrolidin-2-yl)acetamide, will preferentially absorb one direction of circularly polarized light, resulting in a measurable CD signal. libretexts.org

The CD spectrum is unique for each enantiomer, exhibiting opposite signs for the (R) and (S) forms. This characteristic allows for the determination of the absolute configuration of a molecule by comparing the experimental spectrum with theoretical calculations. nih.gov Furthermore, the magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample, enabling quantitative analysis of enantiomeric purity. nih.gov Calibration curves can be constructed by measuring the CD signals of samples with known enantiomeric compositions, which can then be used to determine the ee of an unknown sample. nih.gov

Table 1: Illustrative CD Data for Enantiomeric Excess Determination

| Enantiomeric Excess (% ee of R-enantiomer) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) at λ_max |

| 100 | +X |

| 50 | +0.5X |

| 0 (racemic) | 0 |

| -50 | -0.5X |

| -100 (100% S-enantiomer) | -X |

Note: This table provides a conceptual representation. The actual molar ellipticity (X) and the wavelength of maximum absorption (λ_max) are specific to the compound and the solvent used.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is another chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.netslideshare.net While CD spectroscopy measures differential absorption, ORD is based on the differential velocity of left and right circularly polarized light passing through a chiral medium. libretexts.org

An ORD spectrum displays the specific rotation of a compound across a range of wavelengths. slideshare.net For a chiral molecule like (R)-2-(Pyrrolidin-2-yl)acetamide, the ORD curve will be non-zero and will show a characteristic shape. The phenomenon known as the Cotton effect, a distinctive feature in ORD curves, occurs in the wavelength region where the molecule absorbs light and is directly related to the stereochemistry of the molecule. libretexts.org A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior. libretexts.org The sign and magnitude of the Cotton effect can be used to assign the absolute configuration and to assess the enantiomeric purity of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for determining the structure of organic molecules. longdom.orgresearchgate.net While standard 1D NMR provides information about the chemical environment of nuclei, advanced 2D NMR techniques are essential for the detailed stereochemical assignment of complex molecules like (R)-2-(Pyrrolidin-2-yl)acetamide. longdom.orgnumberanalytics.com

Advanced 2D NMR Techniques for Stereochemical Assignment

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei within a molecule, offering profound insights into its connectivity and spatial arrangement. longdom.orgslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org For (R)-2-(Pyrrolidin-2-yl)acetamide, COSY would reveal the connectivity of protons within the pyrrolidine (B122466) ring and the acetamide (B32628) side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the spatial proximity of protons, irrespective of their bonding connectivity. numberanalytics.com The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This information is invaluable for establishing the relative stereochemistry of chiral centers. By observing specific through-space interactions, the orientation of substituents on the pyrrolidine ring can be determined.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the chemical shifts of protons directly to the heteronuclei (like ¹³C or ¹⁵N) to which they are attached. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and heteronuclei, typically over two or three bonds. numberanalytics.com

By combining the information from these 2D NMR experiments, a detailed and unambiguous assignment of the relative and, in conjunction with other techniques, the absolute stereochemistry of (R)-2-(Pyrrolidin-2-yl)acetamide can be achieved. longdom.orgnumberanalytics.com

Table 2: Representative 2D NMR Correlations for Stereochemical Analysis of (R)-2-(Pyrrolidin-2-yl)acetamide

| 2D NMR Experiment | Type of Correlation | Information Gained for (R)-2-(Pyrrolidin-2-yl)acetamide |

| COSY | ¹H-¹H through-bond coupling | Confirms proton connectivity within the pyrrolidine ring and the acetamide side chain. |

| NOESY | ¹H-¹H through-space proximity | Reveals spatial relationships between protons, helping to define the stereochemistry at the C2 position. |

| HSQC | ¹H-¹³C one-bond correlation | Assigns the carbon signals corresponding to each proton in the molecule. |

| HMBC | ¹H-¹³C long-range correlation | Establishes connectivity between different parts of the molecule, such as the pyrrolidine ring and the acetamide group. |

Chiral Solvating Agent (CSA) Studies

To determine the enantiomeric excess of (R)-2-(Pyrrolidin-2-yl)acetamide using NMR, a chiral solvating agent (CSA) can be employed. nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the (R) and (S) enantiomers in the spectrum. nih.gov

By adding a CSA to a solution of the racemic or enantioenriched acetamide derivative, the signals of specific protons in the (R) and (S) enantiomers may become resolved. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. The choice of the appropriate CSA and solvent is crucial for achieving good signal separation. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful spectroscopic techniques that provide detailed stereochemical information by measuring the differential response of a chiral molecule to left and right circularly polarized infrared radiation (VCD) or scattered light (ROA). wikipedia.orgnih.gov

VCD measures the difference in the absorption of left and right circularly polarized infrared light during vibrational transitions. bruker.com VCD is particularly sensitive to the absolute configuration of a molecule and its conformation in solution. wikipedia.org The experimental VCD spectrum can be compared with spectra predicted by quantum chemical calculations, such as those using density functional theory (DFT), to provide a reliable assignment of the absolute configuration. wikipedia.org

ROA, a complementary technique to VCD, measures the small difference in the intensity of Raman scattered light using right and left circularly polarized incident light. cas.czresearchgate.net ROA is particularly advantageous for studying molecules in aqueous solution and for probing the low-frequency vibrational modes. wikipedia.org Like VCD, the comparison of experimental and calculated ROA spectra allows for the determination of absolute configuration and conformational analysis. researchgate.net Both VCD and ROA offer a wealth of structural information and are becoming increasingly important for the stereochemical characterization of chiral molecules. cas.cz

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This method is particularly crucial in stereochemistry for assigning the absolute configuration of chiral molecules, such as (R)-2-(Pyrrolidin-2-yl)acetamide. The ability to elucidate the precise spatial arrangement of atoms provides unequivocal proof of the (R) or (S) nature of a stereocenter.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of a substance with a beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be generated. wikipedia.org From this map, the positions of individual atoms can be determined, and a complete molecular structure can be built.

For chiral molecules, the determination of the absolute configuration is a more nuanced process. While a standard X-ray diffraction experiment readily reveals the relative arrangement of atoms, establishing the absolute stereochemistry requires the phenomenon of anomalous dispersion (or resonant scattering). wikipedia.org This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. The resulting small differences in the intensities of Friedel pairs (reflections (h,k,l) and (-h,-k,-l)) allow for the differentiation between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter is a critical value refined during the structure solution process that indicates the correctness of the assigned absolute configuration; a value close to zero for the correct enantiomer confirms the assignment.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), specific experimental X-ray crystallographic data for the compound (R)-2-(Pyrrolidin-2-yl)acetamide could not be located. Consequently, a detailed data table of its crystal structure parameters cannot be presented.

However, the crystallographic analysis of closely related pyrrolidine derivatives, such as (R)-pyrrolidine-2-carboxamide (also known as (R)-prolinamide), has been reported. medchemexpress.comchemshuttle.com For instance, the analysis of similar structures demonstrates how the pyrrolidine ring can adopt specific conformations, such as envelope or twisted forms, and how intermolecular interactions like hydrogen bonding dictate the crystal packing. nih.gov In the hypothetical case of a crystal structure determination for (R)-2-(Pyrrolidin-2-yl)acetamide, one would expect to obtain precise data on bond lengths, bond angles, and torsion angles, which would definitively confirm the (R) configuration at the C2 position of the pyrrolidine ring.

Theoretical and Computational Investigations of R 2 Pyrrolidin 2 Yl Acetamide

Conformational Analysis and Energy Landscapes

The flexibility of the pyrrolidine (B122466) ring and the rotatable bonds of the acetamide (B32628) side chain mean that (R)-2-(Pyrrolidin-2-yl)acetamide can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for comprehending its chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. nih.gov For (R)-2-(Pyrrolidin-2-yl)acetamide, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be performed to locate all stable conformers on the potential energy surface. researchgate.net

The process involves starting from various initial geometries, representing different puckering modes of the pyrrolidine ring and orientations of the acetamide group, and performing geometry optimizations. The output provides the relative energies of these conformers, allowing for the identification of the global minimum energy structure and other low-energy conformers. In studies of similar N-substituted acetamides, DFT has successfully predicted the most stable rotamers and the energetic barriers between them. researchgate.netscielo.br For instance, research on N-(pyridin-2-yl)acetamide used DFT to identify twelve different tautomers and rotamers and calculated their relative stabilities. researchgate.net

A potential energy surface scan can be performed by systematically varying key dihedral angles (e.g., the C-C bond connecting the ring and the side chain, and the C-N amide bond) to map the energy landscape and identify transition states connecting the stable conformers.

Table 1: Illustrative Relative Energies of (R)-2-(Pyrrolidin-2-yl)acetamide Conformers Calculated by DFT.

Disclaimer: The following data is illustrative and represents the type of results expected from DFT calculations. It is not based on published experimental or computational work for this specific molecule.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

| Conf-1 | τ(N1-C2-C6-N2) = 178.5 | 0.00 | 75.3 |

| Conf-2 | τ(N1-C2-C6-N2) = 65.2 | 1.50 | 9.1 |

| Conf-3 | τ(N1-C2-C6-N2) = -68.9 | 1.55 | 8.5 |

| Conf-4 | τ(N1-C2-C6-N2) = -175.1 | 2.50 | 2.1 |

| Conf-5 | τ(N1-C2-C6-N2) = 89.4 | 3.00 | 1.0 |

While DFT provides accurate energies for static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamics of the molecule over time, particularly in a solvent environment. researchgate.net

MD simulations model the atomic motions of the molecule by solving Newton's equations of motion. A force field (a set of parameters describing the potential energy of the system) is used to calculate the forces between atoms. For a molecule like (R)-2-(Pyrrolidin-2-yl)acetamide, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a duration of nanoseconds to microseconds.

Analysis of the MD trajectory provides information on the conformational preferences of the molecule in solution, the lifetimes of different conformers, and the dynamics of intramolecular hydrogen bonding. This approach is particularly valuable for understanding how the solvent influences the conformational equilibrium. Studies on other pyrrolidine derivatives have used MD simulations to investigate interactions with biological targets and to understand their dynamic behavior. researchgate.net

Electronic Structure and Frontier Orbital Analysis

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unesp.br

For (R)-2-(Pyrrolidin-2-yl)acetamide, DFT calculations would be used to determine the energies and spatial distributions of the HOMO and LUMO.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The energy of the HOMO is related to the ionization potential.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy of the LUMO is related to the electron affinity.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Analysis of the spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack. For instance, in acetamide derivatives, the HOMO is often localized on the amide nitrogen and oxygen atoms, while the LUMO may be distributed over the carbonyl group. nih.gov

Table 2: Illustrative Frontier Orbital Properties of (R)-2-(Pyrrolidin-2-yl)acetamide.

Disclaimer: The following data is illustrative and represents the type of results expected from FMO analysis. It is not based on published computational work for this specific molecule.

| Parameter | Value (eV) | Description |

| E(HOMO) | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | 2.1 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 8.6 | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, providing valuable data for structural elucidation and comparison with experimental results.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques sensitive to the three-dimensional structure of chiral molecules. mgcub.ac.in Since the molecule of interest is the (R)-enantiomer, it is optically active.

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating electronic CD and ORD spectra. nih.govnih.gov The calculation involves computing the electronic excitation energies and the corresponding rotatory strengths for the various low-energy conformers identified in the conformational analysis. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers.

The calculated CD spectrum, which plots the differential absorption of left and right-circularly polarized light versus wavelength, and the ORD spectrum, which plots optical rotation versus wavelength, can be directly compared to experimental spectra to confirm the absolute configuration of the molecule. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically performed using DFT. nih.gov

The procedure involves first optimizing the geometry of the molecule's most stable conformer(s). Then, the GIAO calculation is performed on these structures to compute the isotropic magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov

Predicted chemical shifts can be compared with experimental data to aid in signal assignment and confirm the proposed structure. For flexible molecules, it is often necessary to calculate the shifts for several low-energy conformers and then compute a Boltzmann-weighted average to obtain the best agreement with experimental values measured at a specific temperature. scielo.brresearchgate.net

Table 3: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for (R)-2-(Pyrrolidin-2-yl)acetamide.

Disclaimer: The following data is illustrative and represents the type of results expected from GIAO/DFT calculations. Experimental data is not available from the searched sources.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C=O | 175.8 | N/A |

| C2 (CH) | 60.2 | N/A |

| C6 (CH₂) ** | 44.1 | N/A |

| C5 (CH₂) | 46.5 | N/A |

| C3 (CH₂) | 25.9 | N/A |

| C4 (CH₂) ** | 31.5 | N/A |

Intermolecular Interaction Studies (Excluding Biological Systems)

The intermolecular forces of a molecule are pivotal in determining its physical properties, such as melting point, boiling point, and solubility. For (R)-2-(Pyrrolidin-2-yl)acetamide, several types of non-covalent interactions are expected to be significant. These can be investigated using computational methods like Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis. frontiersin.orgnih.govscielo.org.mx

The primary sites for intermolecular interactions in (R)-2-(Pyrrolidin-2-yl)acetamide are the amide group (-CONH2) and the secondary amine in the pyrrolidine ring (-NH-). The amide group itself is a potent source of hydrogen bonding, with the oxygen atom acting as a hydrogen bond acceptor and the -NH2 group providing two hydrogen bond donors. The pyrrolidine ring's nitrogen atom can also act as a hydrogen bond acceptor, and its attached hydrogen can be a donor.

Studies on similar amide-containing molecules have highlighted the importance of n→π* interactions, where a lone pair of electrons (n) from an oxygen atom interacts with the antibonding orbital (π*) of a nearby carbonyl group. nih.gov In the solid state, these and other weak interactions like C-H···O and π-stacking can lead to the formation of stable, ordered crystal structures. nih.gov Computational models of dimers or larger clusters can be used to calculate the stabilization energies of these interactions. For instance, in a study of N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, the energy of N–H…N hydrogen bonds was estimated to be around -8.25 kcal/mol, while π…π stacking interactions were weaker, at approximately -3.83 kcal/mol. scielo.org.mx

Table 1: Potential Intermolecular Interactions in (R)-2-(Pyrrolidin-2-yl)acetamide Based on Studies of Related Compounds

| Interaction Type | Potential Donor/Acceptor Sites in (R)-2-(Pyrrolidin-2-yl)acetamide | Typical Calculated Energy Range (kcal/mol) | Computational Methodologies |

| Hydrogen Bonding | Amide N-H (donor), Amide C=O (acceptor), Pyrrolidine N-H (donor), Pyrrolidinyl N (acceptor) | -3 to -10 | DFT, NBO, QTAIM |

| n→π Interactions | Carbonyl oxygen lone pair (n) to adjacent carbonyl π orbital | ~ -0.3 to -0.8 | DFT, NBO |

| van der Waals Forces | Throughout the molecule | Variable | DFT, Molecular Mechanics |

| C-H···O/N Interactions | C-H bonds and oxygen/nitrogen atoms | Weaker than conventional H-bonds | Hirshfeld Surface Analysis, DFT |

| π-Stacking | Not directly applicable, but can occur with aromatic solvents or reagents | -1 to -5 | DFT |

Note: The energy values are illustrative and derived from studies on various amide and pyrrolidine-containing compounds. The actual interaction energies for (R)-2-(Pyrrolidin-2-yl)acetamide would require specific computational analysis.

Reaction Pathway Modeling for Synthetic Transformations

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including those for synthesizing complex molecules like (R)-2-(Pyrrolidin-2-yl)acetamide. By modeling the potential energy surface of a reaction, chemists can identify transition states, calculate activation energies, and predict the most likely reaction pathways.

The synthesis of the pyrrolidine ring, a core component of (R)-2-(Pyrrolidin-2-yl)acetamide, has been the subject of computational studies. For example, the synthesis of pyrrolidinedione derivatives through a one-pot reaction involving a Michael addition, a Nef-type rearrangement, and cyclization has been computationally elucidated. rsc.orgresearchgate.net These studies, employing quantum chemical methods, have calculated the energy barriers for each step of the reaction. rsc.orgresearchgate.net For instance, the initial Michael addition of deprotonated nitromethane (B149229) to coumarin (B35378) was found to have an activation barrier of 21.7 kJ/mol. rsc.orgresearchgate.net

Another relevant computational study investigated the nitrogen-atom insertion into pyrrolidines to form cyclic hydrazones. acs.org Using Density Functional Theory (DFT) calculations, researchers explored different potential mechanisms and ruled out pathways with prohibitively high activation energies. acs.org Such studies often reveal the crucial role of catalysts or even single solvent molecules in lowering the energy barriers of key steps. rsc.org

Table 2: Example of Calculated Activation Energies in Pyrrolidine Synthesis from a Computational Study

| Reaction Step (in Pyrrolidinedione Synthesis) | Calculated Activation Energy (kJ/mol) | Computational Method |

| Michael addition of deprotonated nitromethane | 21.7 | Quantum Chemical Methods |

| Proton transfer from methylene (B1212753) to nitro group | 197.8 | Quantum Chemical Methods |

| Oxygen atom migration (water-assisted) | 142.4 | Quantum Chemical Methods |

| Tautomerization for cyclization | 178.4 | Quantum Chemical Methods |

| Cyclization | 11.9 | Quantum Chemical Methods |

Source: Adapted from computational studies on the synthesis of pyrrolidinedione derivatives. rsc.orgresearchgate.net These values illustrate the type of data obtained from reaction pathway modeling and are not directly applicable to the synthesis of (R)-2-(Pyrrolidin-2-yl)acetamide.

R 2 Pyrrolidin 2 Yl Acetamide As a Chiral Building Block in Complex Molecule Synthesis

Role in the Construction of Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a fundamental structural motif in a vast array of complex molecules. The most common synthetic strategy involves the functionalization of a pre-existing pyrrolidine ring, often derived from readily available chiral precursors like proline. mdpi.com (R)-2-(Pyrrolidin-2-yl)acetamide fits into this strategy as a bifunctional starting material. The secondary amine within the ring and the primary amide on the side chain serve as reactive handles for elaboration and annulation reactions, allowing for the construction of fused, spirocyclic, and other complex polycyclic scaffolds.

For instance, the secondary amine can undergo intramolecular cyclization with a suitable electrophilic group introduced elsewhere in the molecule to form fused bicyclic systems like pyrrolizidines. While specific examples starting from (R)-2-(Pyrrolidin-2-yl)acetamide are not extensively documented in academic literature, the general principle is well-established for similar pyrrolidine derivatives. The acetamide (B32628) group can also be hydrolyzed or transformed to participate in ring-forming reactions, further expanding its utility in building diverse molecular architectures.

Application in Stereocontrolled C-C and C-N Bond Formations

The synthetic utility of (R)-2-(Pyrrolidin-2-yl)acetamide is largely defined by its capacity to undergo stereocontrolled bond-forming reactions at its reactive sites, primarily the secondary amine. The inherent chirality of the molecule can influence the stereochemical outcome of these reactions.

Stereocontrolled C-N Bond Formation: The secondary amine of the pyrrolidine ring is nucleophilic and readily participates in C-N bond-forming reactions such as N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of various substituents onto the nitrogen atom, a common strategy for modulating a molecule's properties. The stereocenter at C2 can direct incoming reagents, potentially leading to diastereoselectivity in cases where new stereocenters are formed.

Stereocontrolled C-C Bond Formation: While the parent molecule does not have an obvious site for direct C-C bond formation on the ring under standard conditions, derivatization can enable such transformations. For example, conversion of the secondary amine to an enamine or formation of an α-lithio carbanion adjacent to a suitably activating group (introduced via modification of the acetamide) could facilitate stereocontrolled alkylation. Methodologies for the stereocontrolled synthesis of substituted pyrrolidines, such as tandem C-C bond construction, are an active area of research, highlighting the importance of controlling stereochemistry in these systems. rsc.org

Precursor for Diversely Substituted Pyrrolidine Derivatives

The dual functionality of (R)-2-(Pyrrolidin-2-yl)acetamide makes it an excellent precursor for generating a wide range of diversely substituted pyrrolidine derivatives. The secondary amine and the primary amide can be functionalized independently or sequentially to create new analogues. Research on related pyrrolidine systems, such as phosphonates, demonstrates the feasibility of achieving a high degree of substitution on the pyrrolidine ring through multi-step synthetic sequences. mdpi.comnih.gov

Common transformations that can be applied to (R)-2-(Pyrrolidin-2-yl)acetamide include:

N-Functionalization: Reaction of the secondary amine with alkyl halides, aryl halides (via Buchwald-Hartwig amination), or acyl chlorides to yield N-alkyl, N-aryl, or N-acyl derivatives.

Amide Modification: The primary amide can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary amine, or dehydrated to a nitrile, opening up further synthetic possibilities.

Ring Position Modification: While more complex, established methods for C-H activation or functionalization at positions C3, C4, or C5 of the pyrrolidine ring could be applied to derivatives of the title compound.

The following table illustrates potential derivatives accessible from (R)-2-(Pyrrolidin-2-yl)acetamide through common synthetic transformations.

| Starting Functional Group | Reaction Type | Reagent Example | Potential Product Functional Group |

| Pyrrolidine N-H | N-Alkylation | Benzyl bromide | N-Benzylpyrrolidine |

| Pyrrolidine N-H | N-Acylation | Acetyl chloride | N-Acetylpyrrolidine |

| Pyrrolidine N-H | Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropylpyrrolidine |

| Acetamide C=O | Reduction | Lithium aluminum hydride | 2-(Aminoethyl) side chain |

| Acetamide -NH₂ | Hydrolysis (acid/base) | HCl, H₂O | Carboxylic acid side chain |

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are powerful tools for rapidly generating molecular complexity. researchgate.netnih.gov Molecules possessing multiple reactive functional groups are ideal substrates for MCRs. (R)-2-(Pyrrolidin-2-yl)acetamide, with its nucleophilic secondary amine and primary amide, is theoretically well-suited for integration into several types of MCRs.

For example, the secondary amine could participate as the amine component in an Ugi four-component reaction (U-4CR) . The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. Using (R)-2-(Pyrrolidin-2-yl)acetamide as the amine component would yield a complex product retaining the chiral pyrrolidine core and incorporating three new points of diversity from the other reactants.

Similarly, the secondary amine could be used in a Mannich reaction , reacting with an aldehyde and an enolizable carbonyl compound to form a β-amino carbonyl compound. While specific, published examples of using (R)-2-(Pyrrolidin-2-yl)acetamide in MCRs are not prevalent, the general utility of pyrrolidines and other amino compounds in MCRs is extensively documented, suggesting a strong potential for its application in this area. encyclopedia.pubmdpi.com

The table below outlines a hypothetical Ugi reaction involving the title compound.

| MCR Component | Example Reagent |

| Amine | (R)-2-(Pyrrolidin-2-yl)acetamide |

| Carbonyl | Benzaldehyde |

| Carboxylic Acid | Acetic Acid |

| Isocyanide | tert-Butyl isocyanide |

Synthesis of Libraries for Academic Research (Non-Biological Targets)

The creation of compound libraries is a cornerstone of modern chemical research, enabling the high-throughput screening of molecules for desired properties. Chiral building blocks like (R)-2-(Pyrrolidin-2-yl)acetamide are highly valuable for generating libraries of stereochemically defined compounds. Such libraries are crucial not only for drug discovery but also for materials science and catalysis research, where three-dimensional structure is critical to function.

Using the varied reactions described previously (e.g., N-alkylation, acylation) and MCRs, (R)-2-(Pyrrolidin-2-yl)acetamide can serve as the central scaffold for a combinatorial library. By systematically reacting the core scaffold with a diverse set of building blocks, a large collection of related but structurally distinct molecules can be synthesized.

While many pyrrolidine-based libraries are synthesized for biological screening, the resulting compounds are also of interest for non-biological academic research. For example, they can be investigated as:

Chiral Ligands: For asymmetric catalysis, where the chiral pyrrolidine backbone can induce enantioselectivity in metal-catalyzed reactions.

Monomers for Specialty Polymers: Incorporation of the chiral, functionalized pyrrolidine unit into a polymer backbone could impart unique properties related to chirality and intermolecular interactions.

Probes for Molecular Recognition: Studying how systematically varied pyrrolidine derivatives interact with synthetic receptors or surfaces.

The synthesis of such libraries facilitates the exploration of structure-property relationships in areas of academic research beyond traditional medicinal chemistry.

Derivatization and Chemical Modification Strategies

N-Alkylation and Acylation Reactions

The secondary amine of the pyrrolidine (B122466) ring is a prime target for N-alkylation and N-acylation reactions, allowing for the introduction of a vast array of substituents.

N-Alkylation: This process involves the addition of an alkyl group to the nitrogen atom of the pyrrolidine ring. Reductive N-alkylation is a common method, where the pyrrolidine derivative reacts with an aldehyde or ketone in the presence of a reducing agent. For instance, a bio-based two-step chemocatalytic system has been reported for the synthesis of N-alkyl-2-pyrrolidones starting from glutamic acid, demonstrating the feasibility of such alkylations. rsc.org This strategy can be used to introduce simple alkyl chains or more complex functionalized moieties, thereby modulating the compound's lipophilicity and steric profile. The reaction adds an electron-donating alkyl group, which can activate the ring for further reactions. libretexts.org

N-Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrolidine nitrogen. It is typically achieved by reacting the parent compound with an acid chloride or anhydride, often in the presence of a base to neutralize the HCl byproduct. libretexts.org This modification is fundamental in creating amide linkages to other molecular fragments. For example, the synthesis of various pyrrolidone derivatives has been accomplished through N-acylation reactions. researchgate.netresearchgate.net These reactions are essential for building more complex molecules and for SAR studies where the nature of the acyl group is systematically varied. nih.gov

A summary of common reagents for these modifications is presented below.

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

| N-Alkylation | Alkyl Halides | Iodomethane | N-Methyl |

| N-Alkylation | Aldehydes/Ketones (Reductive Amination) | Benzaldehyde | N-Benzyl |

| N-Acylation | Acid Chlorides | Acetyl chloride | N-Acetyl |

| N-Acylation | Acid Anhydrides | Acetic anhydride | N-Acetyl |

Modification of the Amide Moiety

Strategies for amide modification include:

N-Substitution: The hydrogens on the amide nitrogen can be replaced with alkyl or aryl groups to generate secondary or tertiary amides. This can be achieved through direct alkylation, although this can be challenging, or by synthesizing the entire acetamide (B32628) derivative from a primary or secondary amine.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, (R)-pyrrolidin-2-ylacetic acid. This acid can then serve as a precursor for the synthesis of a wide range of other amide or ester derivatives using coupling agents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov

Dehydration: The primary amide can be dehydrated to form a nitrile group (-C≡N), significantly altering the electronic properties and geometry of the side chain.

Bioisosteric Replacement: In advanced drug design, the entire amide bond may be replaced with a bioisostere—a group with similar steric and electronic properties—to improve metabolic stability or other pharmacokinetic parameters. acs.org Examples of amide bioisosteres include thiazoles, oxazoles, or triazoles.

Functionalization of the Pyrrolidine Ring System

Direct functionalization of the saturated pyrrolidine ring allows for the introduction of substituents at positions C3, C4, and C5, creating stereochemical diversity and enabling fine-tuning of the molecule's three-dimensional shape. nih.gov

Common functionalization approaches include:

Hydroxylation: Introduction of hydroxyl groups, particularly at the C3 or C4 positions, can increase polarity and provide a new handle for further derivatization. Syntheses often start from chiral precursors like 4-hydroxyproline (B1632879) to achieve stereospecificity. mdpi.commdpi.com

Halogenation: Introduction of fluorine, chlorine, or bromine atoms can modulate lipophilicity and metabolic stability.

Alkylation/Arylation: C-H activation or other cross-coupling methodologies can be employed to attach alkyl or aryl groups to the carbon skeleton of the ring.

Ring Synthesis from Precursors: An alternative to direct functionalization is the synthesis of the desired substituted pyrrolidine ring from acyclic or different cyclic precursors. For example, a photo-promoted ring contraction of pyridines can afford functionalized pyrrolidine derivatives. nih.gov Similarly, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing substituted pyrrolidine rings. mdpi.com

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (Theoretical or Non-Clinical)

The synthesis of a library of analogs based on the (R)-2-(Pyrrolidin-2-yl)acetamide scaffold is a cornerstone of medicinal chemistry research to establish SAR. nih.gov This involves systematically altering different parts of the molecule and observing the effect on its biological activity.

A notable example is the SAR study of pyrrolidine amide derivatives as inhibitors of N-acylethanolamine acid amidase (NAAA). nih.gov In this study, researchers modified the terminal phenyl group and the linker chain of a lead compound. The findings indicated that:

Substituents on the Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of the phenyl ring were found to be optimal for inhibitory potency. For instance, a 3-Cl substitution increased potency significantly compared to the unsubstituted analog. nih.gov

Linker Modification: The flexibility of the linker connecting the pyrrolidine and the terminal group was crucial. Conformationally flexible linkers tended to increase inhibitory potency but could reduce selectivity against other enzymes like fatty acid amide hydrolase (FAAH). nih.gov

The table below summarizes hypothetical SAR data for a series of analogs, illustrating how systematic modifications could influence activity.

| Analog | Modification on Pyrrolidine (R1) | Modification on Amide (R2) | Hypothetical Relative Activity |

| 1 | H | H (Primary Amide) | 1.0 |

| 2 | N-Methyl | H | 1.5 |

| 3 | N-Benzyl | H | 2.3 |

| 4 | H | N-Methyl (Secondary Amide) | 0.8 |

| 5 | 4-Hydroxy | H | 3.1 |

| 6 | 4-Fluoro | H | 2.7 |

Development of Prodrug Strategies (Theoretical Chemical Approaches)

A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.gov This strategy is often used to overcome undesirable properties such as poor solubility, low permeability, or rapid metabolism. mdpi.comnih.gov For (R)-2-(Pyrrolidin-2-yl)acetamide, several theoretical prodrug strategies can be envisioned based on its functional groups.

N-Acyloxyalkylation or N-Phosphoryloxymethylation of the Pyrrolidine Amine: The secondary amine of the pyrrolidine ring can be masked with a promoiety that is cleaved by enzymes in vivo. For example, an acyloxyalkyl group can be attached to the nitrogen, which is designed to be hydrolyzed by esterases to release the parent compound, formaldehyde (B43269), and an acid. This approach can increase lipophilicity and enhance membrane permeability. nih.gov

Modification of the Amide Group: The primary amide can be derivatized to enhance its properties. For instance, creating an N-Mannich base by reacting the amide with formaldehyde and a secondary amine could temporarily increase water solubility. Another approach involves creating N-acyl or N-acyloxy derivatives that are susceptible to enzymatic cleavage. The goal of any prodrug design is to create a chemical modification that is readily reversible under physiological conditions. acs.org

These strategies aim to improve the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule, ultimately enhancing its therapeutic potential. researchgate.net

Applications in Ligand Design and Chiral Catalyst Development Excluding Biological Systems

Metal-Organic Framework (MOF) Ligand Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. rsc.org The choice of ligand is crucial as it dictates the structure, porosity, and ultimately the function of the MOF. Chiral pyrrolidine (B122466) derivatives are of significant interest in this field for the synthesis of homochiral MOFs, which have potential applications in enantioselective separations and catalysis. researchgate.net

The incorporation of chiral building blocks like proline and its derivatives into MOFs has been explored as a strategy to create novel heterogeneous catalysts. researchgate.netmdpi.com These functionalized MOFs can provide a platform to mimic and study catalytic processes in a confined environment. researchgate.net The synthesis often involves the functionalization of the pyrrolidine ring to allow for coordination with the metal centers. mdpi.com

While the broader class of chiral pyrrolidines has been utilized in MOF synthesis, specific documented instances of (R)-2-(Pyrrolidin-2-yl)acetamide being used as a primary or secondary ligand in the synthesis of Metal-Organic Frameworks are not widely reported in scientific literature. The amide functionality could potentially coordinate with metal centers, but its application in this specific context remains an area for future exploration. Research has shown that related pyrrolidine-fused chlorin (B1196114) derivatives have been successfully incorporated into MOFs for applications such as gas sensing. nih.gov

Chiral Ligands for Asymmetric Catalysis (Non-Biological)

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with proline and its derivatives being among the most studied catalysts. organic-chemistry.org These catalysts operate via the formation of enamine or iminium intermediates, facilitating a wide range of enantioselective transformations. rsc.org

(R)-2-(Pyrrolidin-2-yl)acetamide belongs to the class of prolinamides, which are derivatives of proline where the carboxylic acid is replaced by an amide. Prolinamides have been developed as highly effective organocatalysts, often exhibiting improved reactivity and enantioselectivity compared to proline itself. The modification of the carboxyl group into an amide can influence the catalyst's solubility, steric environment, and hydrogen-bonding capabilities, thereby fine-tuning its catalytic performance. bldpharm.com

Research into various prolinamide catalysts has demonstrated their efficacy in key asymmetric reactions. For instance, prolinamide derivatives have been successfully employed in direct aldol (B89426) reactions, Michael additions, and Mannich reactions, delivering high yields and enantioselectivities. The structure of the amide substituent plays a critical role in the stereochemical outcome of the reaction.

While specific performance data for (R)-2-(Pyrrolidin-2-yl)acetamide as a catalyst is not extensively detailed in the reviewed literature, the performance of structurally similar prolinamide catalysts in asymmetric reactions is well-documented. The table below illustrates the effectiveness of representative prolinamide catalysts in the asymmetric direct aldol reaction, highlighting the potential of this class of compounds.

Table 1: Performance of Representative Prolinamide Catalysts in the Asymmetric Direct Aldol Reaction

| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| (S)-N-(Pyrrolidin-2-ylmethyl)acetamide | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | 48 | 99 | 96 |

| (S)-N-(1-Phenylethyl)pyrrolidine-2-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | Neat | 24 | 98 | 95 |

| (S)-Pyrrolidine-2-carboxylic acid (2-hydroxy-1,2-diphenylethyl)amide | Benzaldehyde | Acetone | [bmim]BF4 | 72 | 94 | 95 |

Note: This table presents data for related prolinamide catalysts to illustrate the general performance of this compound class, not for (R)-2-(Pyrrolidin-2-yl)acetamide itself.

Development of Chiral Stationary Phases for Chromatography

Chiral chromatography is an essential technique for the separation of enantiomers, which is of paramount importance in the pharmaceutical and chemical industries. bldpharm.com This separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte.

The development of new and efficient CSPs is an ongoing area of research. Many CSPs are based on chiral molecules that are covalently bonded to a solid support, such as silica (B1680970) gel or zirconia. bldpharm.com The principle behind these "Pirkle-type" CSPs is the creation of a chiral environment that allows for differential interactions with the enantiomers being separated, often through a combination of hydrogen bonding, π-π stacking, and steric repulsion.

Pyrrolidine derivatives have been investigated for their potential in creating chiral stationary phases. For example, studies have been conducted on the separation of 4C-substituted pyrrolidin-2-one derivatives using amylose-based chiral selectors. However, a review of the scientific literature does not indicate that (R)-2-(Pyrrolidin-2-yl)acetamide has been specifically developed or widely utilized as a chiral selector for the commercial production of chiral stationary phases for high-performance liquid chromatography (HPLC). While its chiral nature and functional groups could theoretically provide a basis for a CSP, this application has not been extensively explored or reported.

Probing Protein-Ligand Interactions (In Vitro Biochemical Tool, Not Human Clinical)

Understanding the interactions between proteins and small molecules (ligands) is fundamental to drug discovery and chemical biology. In vitro biochemical assays are crucial tools for this purpose, allowing researchers to study binding affinity, kinetics, and mechanism of action in a controlled, non-cellular environment.

Chiral molecules are often used as chemical probes to investigate the stereochemical preferences of protein binding pockets. By comparing the binding of two enantiomers of a compound, researchers can gain insights into the three-dimensional structure of the active site and the nature of the intermolecular forces that govern binding.

While (R)-2-(Pyrrolidin-2-yl)acetamide is a chiral molecule and a derivative of the natural amino acid proline, there is a lack of specific studies in the available scientific literature that describe its use as an in vitro biochemical tool for probing protein-ligand interactions. The broader class of proline derivatives is, of course, central to biochemistry, but the specific application of this particular acetamide (B32628) derivative as a research probe is not well-documented.

Future Directions and Emerging Research Areas

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly integral to modern organic synthesis. vjol.info.vn For pyrrolidine (B122466) derivatives, research has shifted towards more environmentally benign methodologies. The synthesis of substituted 3-pyrrolin-2-ones, for example, has been achieved using citric acid as a green additive in ethanol (B145695), a green solvent. rsc.org This method is noted for its clean reaction profile, easy work-up, excellent yields, and short reaction times, often enhanced by ultrasound irradiation. rsc.orgtandfonline.com

While specific green synthesis routes for (R)-2-(Pyrrolidin-2-yl)acetamide are not yet extensively detailed in the literature, the established methods for related pyrrolidinones offer a clear blueprint for future work. These approaches stand in contrast to traditional methods which may rely on more hazardous reagents or solvents. The application of multi-component reactions (MCRs) in eco-friendly solvents like ethanol is a particularly promising strategy for creating various 2-pyrrolidinone (B116388) derivatives. vjol.info.vn

| Method | Catalyst/Additive | Solvent | Key Advantages | Yield | Reference |

| Ultrasound-Promoted MCR | Citric Acid | Ethanol | Clean profile, short reaction times, high efficiency | Excellent | rsc.org |

| Microwave-Assisted Synthesis | Trifluoroacetic Acid (TFA) | Acetonitrile | Good yields, rapid heating | Good | tandfonline.com |

| Catalyst-Free MCR | Ethanol | Room Temp | Simplicity, avoids metal catalysts | - | tandfonline.com |

Flow Chemistry and Continuous Manufacturing Methodologies

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. d-nb.inforesearchgate.net This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates. nih.gov The synthesis of chiral amines and amides, core components of molecules like (R)-2-(Pyrrolidin-2-yl)acetamide, has been a major focus of flow chemistry research. whiterose.ac.uknih.gov

Continuous flow systems have been successfully used for enzymatic kinetic resolutions and asymmetric amination of ketones to produce chiral amines with excellent enantioselectivity (>99% ee). whiterose.ac.ukacs.org For amide bond formation, flow reactors can safely handle pyrophoric reagents like trimethylaluminum (B3029685) or operate at high temperatures and pressures to drive reactions between unprotected carboxylic acids and amines. nih.gov These methodologies demonstrate the potential for highly efficient, automated, and sustainable production of (R)-2-(Pyrrolidin-2-yl)acetamide and its derivatives, moving away from the limitations of batch synthesis. nih.gov

| Reaction Type | Catalyst/System | Residence Time (t_R) | Temperature | Conversion/Yield | Reference |

| Asymmetric Amination | Immobilized ω-Transaminase | 30 min | 50 °C | 85% | acs.org |

| Amide Synthesis (TMA-mediated) | Trimethylaluminum (TMA) | < 0.5 s (activation) | 20 °C | - | nih.gov |

| Amide Synthesis (Catalytic) | Heterogeneous ZrO₂ | - | 160 °C | High | nih.gov |

| Reductive Amination | Heterogeneous Catalysts | ~12 s - 7.4 min | 100-200 °C | High Conversion | nih.gov |

Advanced Computational Design of Novel Derivatives

Computational chemistry provides powerful tools for designing and screening novel molecules before their physical synthesis, saving significant time and resources. For pyrrolidine derivatives, methods like virtual screening and Quantitative Structure-Activity Relationship (QSAR) studies are used to analyze binding features and predict the activity of new compounds. nih.gov Such studies have suggested that for certain pyrrolidine derivatives, polar properties on the van der Waals surface and the presence of aromatic rings are important for biological interactions. nih.gov

By applying these computational techniques to the (R)-2-(Pyrrolidin-2-yl)acetamide scaffold, researchers can rationally design novel derivatives with tailored properties. This involves modifying substituent groups on the pyrrolidine ring or the acetamide (B32628) side chain to enhance interactions with specific targets or to modulate physicochemical properties. nih.gov This in silico approach accelerates the discovery of next-generation compounds, guiding synthetic efforts toward the most promising candidates. researchgate.net

Integration with Artificial Intelligence for Synthetic Route Prediction

The application of AI in retrosynthesis can be categorized into template-based, semi-template-based, and template-free models, each with distinct advantages. nih.gov While AI models have shown increasing accuracy, their performance on novel or uncommon heterocycle formations can be limited by data availability. chemrxiv.org Future research will likely focus on transfer learning and fine-tuning these models to improve their predictive power for specific scaffolds like (R)-2-(Pyrrolidin-2-yl)acetamide. chemrxiv.org This integration of AI promises to accelerate the development of more efficient and innovative synthetic pathways. arxiv.orgmdpi.com

Novel Applications in Materials Science (Excluding Clinical/Biological Materials)

Beyond its traditional use in medicinal chemistry, the pyrrolidine scaffold is finding new applications in materials science. The inherent chirality and chemical functionality of derivatives like (R)-2-(Pyrrolidin-2-yl)acetamide make them attractive building blocks for advanced materials. One emerging area is the development of chiral porous polymers. rsc.org

Researchers have synthesized pyrrolidine-based chiral porous polymers (Py-CPPs) that act as effective heterogeneous organocatalysts. rsc.org These materials are constructed from rigid monomers, creating a structure with high porosity and uniformly distributed catalytic sites. Such polymers have demonstrated high efficacy in catalyzing asymmetric reactions in environmentally friendly solvents like water, with high yields and enantioselectivities. rsc.org The incorporation of the (R)-2-(Pyrrolidin-2-yl)acetamide moiety or similar chiral pyrrolidine structures into polymers, metal-organic frameworks (MOFs), or other porous materials could lead to novel catalysts, chiral separation media, or functional materials with unique recognition properties, completely separate from any biological or clinical use.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-2-(Pyrrolidin-2-yl)acetamide?

- Methodology :

- Chiral synthesis : Start with (R)-pyrrolidine derivatives. Protect the amine group using tert-butoxycarbonyl (Boc) to prevent racemization. React with chloroacetamide under basic conditions (e.g., NaHCO₃) in anhydrous THF. Deprotect using HCl in dioxane to yield the target compound .